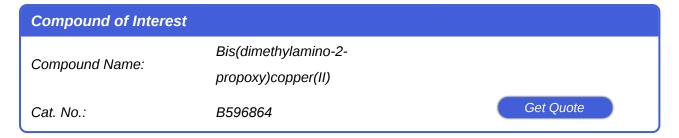


Application Notes and Protocols: Bis(dimethylamino-2-propoxy)copper(II) in Organic Electronics

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For: Researchers, scientists, and drug development professionals.

Introduction

Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)₂, is a copper(II) coordination complex that has garnered attention as a precursor for the deposition of thin films for electronic applications.[1] While not directly employed as an active organic electronic material itself, it is a valuable precursor for creating inorganic thin films, such as copper(I) oxide (Cu₂O), which can be integrated into organic electronic devices.[2][3][4][5] Cu₂O is a p-type semiconductor and is a promising candidate for hole transport layers (HTLs) in devices like perovskite solar cells and organic light-emitting diodes (OLEDs).[6][7][8]

This document provides detailed application notes and experimental protocols for the use of **Bis(dimethylamino-2-propoxy)copper(II)** as a precursor for the atomic layer deposition (ALD) of Cu₂O thin films for organic electronic applications.

Physicochemical Properties of Bis(dimethylamino-2-propoxy)copper(II)

A summary of the key physicochemical properties of **Bis(dimethylamino-2- propoxy)copper(II)** is presented in Table 1. This information is critical for its handling and use



as a precursor in deposition systems.

Property	Value	Reference
Synonyms	Cu(dmap) ₂ , Bis[1- (dimethylamino)-2- propanolato]copper	[1]
CAS Number	185827-91-2	[1]
Molecular Formula	C10H24CuN2O2	[9][10]
Molecular Weight	267.86 g/mol	[1]
Appearance	Dark purple crystals	[1]
Purity	min. 97%	[11]
Storage	Store in a dry, inert environment due to air and moisture sensitivity.	[1]

Application in Organic Electronics: Precursor for Copper(I) Oxide Hole Transport Layers

The primary application of **Bis(dimethylamino-2-propoxy)copper(II)** in the context of organic electronics is as a precursor for the atomic layer deposition (ALD) of high-quality copper(I) oxide (Cu₂O) thin films.[2][3][4][5] Cu₂O is an attractive material for a hole transport layer (HTL) due to its p-type conductivity, high hole mobility, and suitable energy levels for efficient hole injection and transport from the active layer of a device to the anode.[6][7][8]

Atomic Layer Deposition of Cu₂O

ALD is a thin film deposition technique that allows for precise control over film thickness and uniformity at the atomic level. The use of **Bis(dimethylamino-2-propoxy)copper(II)** as the copper precursor with water as the co-reactant enables the deposition of Cu₂O films at relatively low temperatures.[2][3][4][5]



A summary of the ALD process parameters for depositing Cu₂O using Cu(dmap)₂ is provided in Table 2.

Parameter	Value	Reference
Precursor	Bis(dimethylamino-2- propoxy)copper(II) (Cu(dmap) ₂)	[2][3][4][5][12]
Co-reactant	Water (H ₂ O)	[2][3][4][5][12]
Deposition Temperature Range	110 - 175 °C	[2][3][4][5]
Precursor Temperature	100 °C	[12]
Growth Rate per Cycle	0.12 ± 0.02 Å	[2][3][4][5]

Properties of ALD-Deposited Cu₂O Films

The properties of the resulting Cu₂O films are critical for their performance as an HTL. Key properties are summarized in Table 3.

Property	Value/Observation	Reference
Composition	Cu(I) oxide (Cu₂O) confirmed by XPS	[2][3][4][5]
Crystallinity	X-ray amorphous for thin films (~5 nm)	[3]
Air Stability	Thin films (~5 nm) oxidize to Cu(II) upon air exposure. Capping with a protective layer like Al ₂ O ₃ can prevent oxidation.	[3][12]
Band Gap	~2.1 - 2.6 eV (for Cu ₂ O in general)	[13]
Conductivity Type	p-type (for Cu₂O in general)	[13][14]



Experimental Protocols Protocol for Atomic Layer Deposition of Cu₂O Thin Films

This protocol describes the deposition of a Cu₂O thin film using a commercial ALD reactor.

Materials and Equipment:

- Bis(dimethylamino-2-propoxy)copper(II) (min. 97%)
- Deionized water (18 MΩ·cm)
- Nitrogen gas (UHP grade)
- Substrates (e.g., ITO-coated glass, silicon wafers)
- Atomic Layer Deposition (ALD) reactor
- Quartz crystal microbalance (QCM) for in-situ growth monitoring

Procedure:

- Substrate Preparation:
 - Clean the substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) for 15 minutes each.
 - Dry the substrates with a stream of nitrogen gas.
 - Perform an oxygen plasma treatment or a UV-ozone treatment to create a hydrophilic surface.
- Precursor and Reactor Setup:
 - Load the Bis(dimethylamino-2-propoxy)copper(II) precursor into a stainless-steel bubbler and heat to 100 °C.[12]
 - Load the deionized water into another precursor container and maintain it at room temperature.

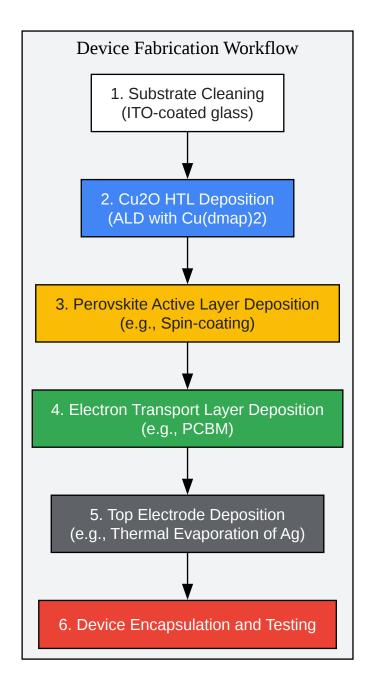


- Install the substrates into the ALD reactor chamber.
- Heat the reactor to the desired deposition temperature (e.g., 150 °C).
- Maintain a constant flow of nitrogen carrier gas (e.g., 20 sccm).
- ALD Cycle:
 - The ALD cycle for Cu₂O deposition consists of four steps:
 - 1. Cu(dmap)₂ Pulse: Pulse the vapor of **Bis(dimethylamino-2-propoxy)copper(II)** into the reactor chamber for a set time (e.g., 1 second).
 - 2. Nitrogen Purge: Purge the chamber with nitrogen gas to remove any unreacted precursor and byproducts (e.g., 30 seconds).
 - 3. Water Pulse: Pulse water vapor into the chamber (e.g., 1 second).
 - Nitrogen Purge: Purge the chamber with nitrogen gas to remove unreacted water and byproducts (e.g., 30 seconds).
- Film Deposition:
 - Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be monitored in-situ using a QCM. For a 10 nm film, approximately 83 cycles would be required (based on a 0.12 Å/cycle growth rate).
- Post-Deposition:
 - After the deposition is complete, cool down the reactor under a nitrogen atmosphere.
 - Remove the substrates from the reactor.
 - If required, deposit a protective capping layer (e.g., Al₂O₃ by ALD) immediately to prevent oxidation of the Cu₂O film.

Workflow for Fabrication of a Perovskite Solar Cell with a Cu₂O HTL



This workflow outlines the general steps for fabricating a perovskite solar cell using a Cu₂O HTL deposited via ALD from the **Bis(dimethylamino-2-propoxy)copper(II)** precursor.



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Workflow for Perovskite Solar Cell Fabrication.

Signaling Pathways and Logical Relationships



The logical relationship in the application of **Bis(dimethylamino-2-propoxy)copper(II)** for organic electronics is a precursor-to-film-to-device pathway. This is illustrated in the following diagram.



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Logical pathway from precursor to device.

Conclusion

Bis(dimethylamino-2-propoxy)copper(II) is a key precursor for the deposition of Cu₂O thin films via atomic layer deposition. These films have significant potential for application as hole transport layers in a variety of organic electronic devices. The protocols and data presented in these notes provide a foundation for researchers to explore the integration of this material into next-generation organic electronics. Careful control over the deposition process and post-deposition handling is crucial to achieve high-performance devices.

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Methodological & Application





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